molecular formula C11H14Cl2N2O B1439392 (2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride CAS No. 511255-03-1

(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride

Cat. No. B1439392
CAS RN: 511255-03-1
M. Wt: 261.14 g/mol
InChI Key: DWKXYJRPSJKOQH-PPHPATTJSA-N
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Description

(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride, also known as CPPC, is an important chemical compound used in many scientific research applications. CPPC is a chiral amide derivative of pyrrolidine and a synthetic analog of the neurotransmitter glutamate. CPPC is known for its ability to activate glutamate receptors, making it a valuable tool for studying the effects of glutamate on the brain.

Scientific Research Applications

Synthesis of Agrochemicals and Medicinal Compounds

The compound (2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride plays a significant role in the synthesis of 5-methoxylated 3-pyrrolin-2-ones. These pyrrolin-2-ones are valuable in the preparation of various agrochemicals and medicinal compounds, highlighting the compound's importance in chemical synthesis and pharmaceutical research (Ghelfi et al., 2003).

Cholinesterase Inhibitors for Neurological Disorders

Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including compounds related to (2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride, have been studied for their potential as cholinesterase inhibitors. Such compounds have shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurological disorders such as Alzheimer’s disease (Pizova et al., 2017).

Spectroscopic Characterization in Forensic Science

In forensic science, the spectroscopic characterization of compounds including (2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride is crucial. Studies involving GC-MS, IR, NMR, and other spectroscopic methods have been conducted to identify the properties of similar compounds, aiding in forensic investigations (Nycz et al., 2016).

Synthesis of Polyamides

The compound is involved in the synthesis of new polyamides with various applications. Polyamides synthesized using pyrrolidine derivatives demonstrate interesting properties such as solubility in polar solvents and potential applications in materials science (Faghihi & Mozaffari, 2008).

Impurity Quantification in Pharmaceutical Analysis

In pharmaceutical analysis, methods have been developed to quantify impurities like 4-(4-chlorophenyl)-2-pyrrolidinone, related to the compound . These methods are crucial for ensuring the quality and safety of pharmaceutical products (Gupta & Parasrampuria, 1988).

properties

IUPAC Name

(2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKXYJRPSJKOQH-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride
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(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride
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(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride
Reactant of Route 4
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(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride
Reactant of Route 5
(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride
Reactant of Route 6
(2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamidehydrochloride

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